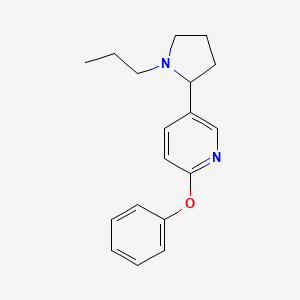

2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine

Description

2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a phenoxy group at position 2 and a 1-propylpyrrolidine moiety at position 3. The compound is commercially available at 95% purity, as indicated in chemical catalogs .

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

2-phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C18H22N2O/c1-2-12-20-13-6-9-17(20)15-10-11-18(19-14-15)21-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,17H,2,6,9,12-13H2,1H3 |

InChI Key |

WDXWWAITGXGHMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC1C2=CN=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine typically involves the following steps:

Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyridine derivative under basic conditions.

Substitution with Propylpyrrolidine: The pyridine ring is then substituted with a propylpyrrolidine moiety through a nucleophilic substitution reaction. This step often requires the use of a suitable base and a solvent to facilitate the reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques .

Chemical Reactions Analysis

2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert certain functional groups into their reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds with similar structures to 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine exhibit significant pharmacological effects, particularly in the treatment of neurological disorders. For instance, derivatives of pyrrolidine have been shown to possess anticonvulsant properties, making them potential candidates for epilepsy treatment . The modulation of glutamatergic neurotransmission is a key mechanism through which these compounds exert their effects .

Antidepressant Activity

Studies on pyridine derivatives suggest that 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine may also have antidepressant effects due to its interaction with monoamine neurotransmitters such as serotonin and norepinephrine . This aligns with findings that highlight the importance of monoamine reuptake inhibition in treating mood disorders.

Anti-inflammatory Properties

The compound has been implicated in anti-inflammatory activities, which are crucial for treating conditions such as arthritis and other inflammatory diseases . The presence of the pyrrolidine ring enhances its potential as an anti-inflammatory agent.

Synthesis and Chemical Reactivity

The synthesis of 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine can be achieved through various methods, including the use of functional group transformations typical for pyridine derivatives. Its chemical reactivity is attributed to the functional groups present, allowing for various reactions that can lead to the formation of other biologically active compounds.

Comparative Analysis with Related Compounds

In order to understand the unique properties of 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Methoxyphenyl)-5-(1-piperidinyl)pyridine | Contains a methoxy group and piperidine | Potential antidepressant activity |

| 3-Pyridylphenol | Simple phenolic structure with a pyridyl group | Antimicrobial properties |

| 4-(1-Pyrazolyl)pyridine | Pyrazole substituent on the pyridine ring | Anticancer activity |

This table illustrates the diversity within pyridine derivatives and highlights how the unique combination of functionalities in 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine may confer distinct biological activities and applications.

Case Studies and Research Findings

Several studies have documented the pharmacological evaluation of pyrrolidinone derivatives, demonstrating their efficacy in various therapeutic areas:

- A study conducted on pyrrolidinone derivatives revealed their potential as antiarrhythmic and antihypertensive agents, showcasing their diverse pharmacological profiles .

- Another research article focused on the synthesis and evaluation of pyrrolidinone derivatives for their anticonvulsant activity, further supporting the claim that compounds like 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine could be beneficial in treating seizure disorders .

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine with three analogs based on shared structural motifs, synthetic pathways, or therapeutic applications.

Structural and Functional Group Analysis

Key Observations:

Core Heterocycles :

- The target compound uses a pyridine ring, whereas analogs in and employ pyrazolopyrimidine or pyrrolopyrimidine scaffolds. Pyridine derivatives are often prioritized for their metabolic stability and bioavailability compared to fused-ring systems, which may exhibit enhanced target binding but higher synthetic complexity.

Substituent Effects: The phenoxy group in the target compound contrasts with difluorophenyl moieties in and . Fluorinated aromatic groups are known to enhance membrane permeability and binding affinity in kinase inhibitors . This contrasts with rigid hydroxypyrrolidine-carboxamide substituents in , which are designed for hydrogen bonding with enzymatic active sites.

Biological Activity :

- While the target compound lacks reported activity, structurally related compounds in and show kinase inhibition (e.g., TRK, implied kinase targets). The absence of electronegative substituents (e.g., fluorine, hydroxyl groups) in the target compound may limit its utility in similar therapeutic contexts.

Physicochemical and Pharmacokinetic Predictions

Notes:

- The absence of hydrogen bond donors (unlike analogs in ) may reduce its ability to engage polar enzymatic residues.

Biological Activity

2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine can be broken down into two main components:

- Pyridine Ring : A six-membered aromatic ring with nitrogen.

- Pyrrolidine Moiety : A five-membered saturated ring containing nitrogen.

This combination allows for diverse interactions with biological targets, influencing its pharmacological profile.

Neuropharmacology

Research indicates that compounds similar to 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine may act as antagonists at various neurotransmitter receptors. For instance, studies have shown that derivatives can inhibit glutamatergic neurotransmission, which is implicated in neurological disorders like epilepsy . This suggests a potential role in managing seizure disorders.

Anticancer Activity

Preliminary studies on related pyrrolidine derivatives indicate promising anticancer properties . For example, certain derivatives have shown selective cytotoxicity against lung cancer cell lines (A549) while exhibiting low toxicity towards normal cells . The structure-dependence of these activities highlights the importance of substituents on the pyrrolidine ring.

Antimicrobial Activity

The compound's derivatives have demonstrated significant antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. This is particularly relevant in the context of rising antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine. Key findings include:

- Substituent Variations : Modifications on the pyridine and pyrrolidine rings can enhance receptor binding affinity and selectivity.

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's pharmacodynamics.

| Substituent Type | Effect on Activity | Reference |

|---|---|---|

| Electron-donating | Increased receptor affinity | |

| Electron-withdrawing | Enhanced selectivity | |

| Alkyl chain length | Modulates lipophilicity |

Case Studies

- Antiepileptic Potential : A study demonstrated that a related compound exhibited significant efficacy in reducing seizure frequency in animal models, suggesting that 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine may have similar effects .

- Anticancer Efficacy : In vitro tests showed that specific derivatives reduced cell viability in A549 cells by up to 66% compared to controls, indicating strong anticancer potential .

- Antimicrobial Efficacy : Compounds derived from this scaffold were effective against resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.